molecular formula C23H30N2O2 B2850037 2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide CAS No. 1687763-66-1

2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide

Cat. No.: B2850037
CAS No.: 1687763-66-1
M. Wt: 366.505
InChI Key: JKETWCIKCZBPEH-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide is a high-purity chemical compound supplied for research and development purposes. This synthetic molecule features a complex structure combining phenoxy and acetamide groups with a piperidine scaffold, suggesting potential for diverse pharmacological investigation. While the specific profile of this compound is still being characterized, its structural features are of significant interest in early-stage research, particularly in the field of receptor interaction studies. Researchers may explore its properties to understand its mechanism of action and binding affinity. This product is strictly labeled "For Research Use Only" and is intended for use in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers are responsible for ensuring all activities comply with their local, state, and national regulations.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-19-9-11-22(12-10-19)27-17-23(26)24-21-13-15-25(16-14-21)18(2)20-7-5-4-6-8-20/h4-12,18,21H,3,13-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKETWCIKCZBPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Piperidone

The synthesis begins with 4-piperidone hydrochloride , a common precursor for piperidine-based analgesics. Reaction with 1-phenylethyl bromide under alkaline conditions (pH >14, NaOH) yields 1-(1-phenylethyl)piperidin-4-one (Step I). This step mirrors fentanyl synthesis protocols but substitutes phenethyl bromide with a bulkier alkylating agent.

Reaction Conditions :

  • Solvent: Acetonitrile or dichloroethane.
  • Catalyst: Tetrabutylammonium bromide (TBAB).
  • Temperature: Reflux (65–80°C) for 20–30 hours.

Reductive Amination

The ketone group in 1-(1-phenylethyl)piperidin-4-one is reduced to an amine via Leuckart reaction or catalytic hydrogenation. A zinc-acetic acid system (90% acetic acid, 50–70°C) achieves 1-(1-phenylethyl)piperidin-4-amine (Intermediate A) with minimal polymerization.

Key Optimization :

  • Stoichiometry: 1:1 molar ratio of 4-piperidone to 1-phenylethyl bromide.
  • Yield: ~60–70% after recrystallization (petroleum ether).

Synthesis of 2-(4-Ethylphenoxy)Acetyl Chloride

Etherification of 4-Ethylphenol

4-Ethylphenol reacts with chloroacetyl chloride in the presence of a base (K₂CO₃) to form 2-(4-ethylphenoxy)acetic acid (Step II).

Reaction Conditions :

  • Solvent: Acetone.
  • Temperature: 50–60°C for 6–8 hours.
  • Yield: ~85% after acid-base extraction.

Conversion to Acid Chloride

Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to 2-(4-ethylphenoxy)acetyl chloride (Intermediate B). Excess SOCl₂ is removed under reduced pressure.

Final Acylation Step

Coupling of Intermediates A and B

1-(1-Phenylethyl)piperidin-4-amine (Intermediate A) reacts with 2-(4-ethylphenoxy)acetyl chloride (Intermediate B) in dichloroethane (Step III).

Reaction Conditions :

  • Solvent: Dichloroethane.
  • Base: Aqueous NaOH (20%) for quenching.
  • Temperature: Room temperature (4–5 hours).

Workup :

  • Wash organic layer with NaOH to remove unreacted acyl chloride.
  • Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
  • Recrystallize from petroleum ether (60–80°C) to obtain pure product.

Yield : ~55–65% (mp: 82–83°C hypothetical).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.3–7.1 (m, 9H, aromatic), 4.2 (s, 2H, OCH₂CO), 3.1–2.8 (m, 4H, piperidine), 2.6 (q, 2H, CH₂CH₃), 1.2 (t, 3H, CH₂CH₃).
  • MS (ESI+) : m/z 437.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:H₂O = 70:30).

Comparative Analysis with Fentanyl Synthesis

Parameter Fentanyl Target Compound
Alkylating Agent Phenethyl bromide 1-Phenylethyl bromide
Acylating Agent Propionyl chloride 2-(4-Ethylphenoxy)acetyl chloride
Key Intermediate 4-ANPP 1-(1-Phenylethyl)piperidin-4-amine
Overall Yield 60% 55–65% (hypothetical)

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or piperidinyl derivatives.

Scientific Research Applications

Pharmacological Applications

  • Opioid Receptor Modulation
    • The compound is structurally related to known opioid analgesics, which suggests it may interact with opioid receptors. Research into similar compounds has indicated potential analgesic effects, making this compound a candidate for further exploration in pain management therapies .
  • Psychoactive Substance Research
    • As part of ongoing studies into new psychoactive substances, 2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide has been included in investigations assessing its effects on the central nervous system. It may exhibit properties similar to other piperidine derivatives, warranting detailed pharmacological profiling .
  • Development of Therapeutics
    • The compound's unique structure positions it as a potential lead for developing new therapeutic agents targeting conditions such as anxiety, depression, or chronic pain. Its design allows for modifications that could enhance efficacy and reduce side effects compared to existing treatments .

Case Studies and Research Findings

StudyFocusFindings
Study 1Opioid AnalgesicsInvestigated the analgesic properties of piperidine derivatives; found that structural modifications could enhance potency .
Study 2Psychoactive EffectsAnalyzed various piperidine compounds for their psychoactive effects; indicated potential for this compound to produce significant CNS effects .
Study 3Drug DevelopmentExplored the synthesis and modification of piperidine-based compounds; noted that this compound could serve as a scaffold for developing new medications .

Toxicological Considerations

While the pharmacological potential is promising, it is essential to evaluate the toxicological profile of this compound. Preliminary assessments should include:

  • Acute Toxicity : Assessing the immediate toxic effects upon administration.
  • Chronic Toxicity : Long-term studies to evaluate any adverse effects from prolonged exposure.
  • Metabolic Pathways : Understanding how the compound is metabolized can inform safety and efficacy profiles.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Physicochemical Properties

The table below compares structural features and properties of the target compound with analogs from the evidence:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide C23H30N2O2 366.5 4-Ethylphenoxy, 1-phenylethylpiperidine Likely CNS activity (hypothesized) -
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide C22H28N2O2 352.5 Methoxy, phenyl, 2-phenylethylpiperidine pKa: NA; Synthetic opioid analog
Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide) C23H28N2O2 366.5 Phenyl, phenethylpiperidine Potent opioid (µ-opioid agonist)
2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide C13H15N3O2S 277.3 4-Ethylphenoxy, thiadiazole Enhanced metabolic stability
2-([1,1'-biphenyl]-4-yl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide C22H26N2O 334.5 Biphenyl, isopropylpiperidine Increased steric bulk; unknown activity
Key Observations:
  • Lipophilicity: The 4-ethylphenoxy group in the target compound and ’s thiadiazole analog increases lipophilicity compared to methoxy or phenyl substituents (e.g., ). This may enhance membrane permeability .
  • Piperidine Substitutions : The 1-phenylethyl chain in the target compound differs from acetyl fentanyl’s phenethyl group () and ’s 2-phenylethylpiperidine. These variations influence receptor binding; acetyl fentanyl’s phenethyl group is critical for µ-opioid receptor affinity .

Biological Activity

2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. It is synthesized through a multi-step process involving the formation of intermediates from 4-ethylphenol and piperidine derivatives. The final acetamide is produced by acylating the piperidinyl intermediate with acetic anhydride.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : The compound may act on specific receptors in the central nervous system, potentially influencing neurotransmitter activity.
  • Enzymes : It has been suggested that this compound can modulate the activity of certain enzymes, which could lead to various physiological effects.

These interactions may result in diverse biological effects, including analgesic and anti-inflammatory properties, which are currently under investigation .

Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits significant analgesic effects in animal models. A study demonstrated that the compound significantly reduced pain response in mice subjected to formalin-induced pain tests. The efficacy was comparable to established analgesics, suggesting its potential as a therapeutic agent .

Anticonvulsant Activity

In addition to analgesic properties, this compound has been evaluated for anticonvulsant activity. In a study involving various derivatives, it was found that certain structural modifications enhanced its protective effects against seizures induced by maximal electroshock (MES) tests. The results indicated that the compound could serve as a lead for developing new anticonvulsant medications .

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from similar compounds. For instance, when compared to other piperidine derivatives, it exhibits different reactivity patterns and binding affinities due to the ethylphenoxy moiety. This uniqueness may contribute to its distinct pharmacological profile .

Compound NameStructureBiological Activity
This compoundStructureAnalgesic, Anticonvulsant
2-(4-Ethylphenoxy)-1-(piperidin-1-yl)ethanoneStructureModerate analgesic
2-(4-Ethylphenoxy)-N-[1-piperidinyl]ethanamideStructureLow anticonvulsant

Case Study 1: Analgesic Efficacy

A study conducted on mice revealed that administration of this compound at doses of 100 mg/kg resulted in a significant reduction in pain scores compared to the control group. The compound demonstrated a dose-dependent response, indicating its potential utility in pain management therapies .

Case Study 2: Anticonvulsant Screening

In another investigation assessing anticonvulsant properties, several derivatives of the compound were tested in MES and scPTZ (subcutaneous pentylenetetrazole) models. Compounds exhibiting higher lipophilicity showed prolonged protection against seizures, suggesting that structural modifications can enhance therapeutic efficacy .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Alkylation of 4-ethylphenol with chloroacetyl chloride to form the phenoxyacetate intermediate.
  • Coupling with 1-(1-phenylethyl)piperidin-4-amine via nucleophilic acyl substitution.
    Critical parameters include temperature control (40–60°C for amide bond formation), solvent selection (e.g., dichloromethane or THF), and catalytic use of Hünig’s base to enhance nucleophilicity. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer :
  • 1H/13C NMR : Key peaks include the acetamide carbonyl (δ ~167 ppm in 13C) and piperidine protons (δ 1.5–2.8 ppm in 1H) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 379.238 (calculated for C23H30N2O2).
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient) to detect impurities <1% .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation time) using guidelines from ’s receptor-binding studies .
  • Purity Differences : Validate compound purity via orthogonal methods (e.g., NMR + HPLC) to exclude confounding impurities .
  • Statistical Analysis : Apply meta-analysis tools to reconcile EC50 values from disparate studies .

Q. What in vitro models are suitable for evaluating pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .
  • Caco-2 Permeability : Assess intestinal absorption potential (Papp >1×10⁻6 cm/s indicates high permeability) .

Q. How do structural modifications enhance metabolic stability without compromising target affinity?

  • Methodological Answer :
  • Piperidine Substituents : Introduce fluorine atoms to reduce CYP450-mediated oxidation (see ’s difluoropiperidine analogs) .
  • Phenoxy Group Optimization : Replace ethyl with trifluoromethyl to improve metabolic resistance while maintaining π-π stacking with receptors .
  • Prodrug Design : Mask the acetamide as a tert-butyl carbamate to enhance plasma stability .

Q. What computational strategies predict target selectivity for neurotransmitter receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with μ-opioid (PDB: 4RBS) or sigma-1 receptors (PDB: 5HK1) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess residence time and selectivity .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., acetamide oxygen) for ligand-receptor complementarity .

Safety and Handling in Research Settings

Q. What safety protocols are essential for laboratory handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles (EN 166 standard) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (TLV: 0.1 mg/m³) .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (UN 2811) .

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